molecular formula C14H7ClFNO2 B6405417 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid CAS No. 1261978-00-0

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid

Cat. No.: B6405417
CAS No.: 1261978-00-0
M. Wt: 275.66 g/mol
InChI Key: ARFUNWQYOVZGIJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid is an organic compound with the molecular formula C14H8ClFNO2 This compound is characterized by the presence of a chloro group, a cyano group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the chloro and fluoro substituents.

    Cyanation: The nitro group is then reduced to an amine, which is subsequently converted to a cyano group through a Sandmeyer reaction.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized benzoic acid derivatives.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-cyanophenylboronic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 3-Cyano-4-chlorobenzoic acid

Uniqueness

3-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and a fluoro group in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-13-2-1-8(3-11(13)7-17)9-4-10(14(18)19)6-12(16)5-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUNWQYOVZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690773
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-00-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-3′-cyano-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261978-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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